N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
Description
This compound is a 1,3,4-thiadiazole derivative featuring a benzamide scaffold substituted with a pyrrolidine sulfonyl group at the para position. The thiadiazole core is further functionalized with a thioether-linked 2-((4-fluorophenyl)amino)-2-oxoethyl moiety. Its molecular formula is C₂₂H₂₁FN₆O₄S₃, with a molecular weight of 548.63 g/mol. Key structural elements include:
- 1,3,4-Thiadiazole ring: Imparts metabolic stability and facilitates π-π interactions with biological targets.
- 4-(Pyrrolidin-1-ylsulfonyl)benzamide: Enhances solubility via sulfonyl polarity and modulates target binding through the pyrrolidine group.
- 2-((4-Fluorophenyl)amino)-2-oxoethylthio group: The fluorine atom improves lipophilicity and bioavailability, while the amide linkage supports hydrogen bonding .
Synthetic routes typically involve cyclocondensation of thiosemicarbazides, followed by alkylation and sulfonylation steps. Structural confirmation relies on ¹H/¹³C-NMR, IR, and elemental analysis .
Properties
IUPAC Name |
N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN5O4S3/c22-15-5-7-16(8-6-15)23-18(28)13-32-21-26-25-20(33-21)24-19(29)14-3-9-17(10-4-14)34(30,31)27-11-1-2-12-27/h3-10H,1-2,11-13H2,(H,23,28)(H,24,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKOZPDHYLCBKLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)SCC(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN5O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound with significant potential in medicinal chemistry. This compound features a unique combination of functional groups, including a thiadiazole ring, a pyrrolidine moiety, and a fluorophenyl group, which contribute to its biological activity. This article reviews the biological activities associated with this compound, focusing on its anticancer, antimicrobial, and other therapeutic potentials.
Anticancer Activity
Research has indicated that compounds containing the 1,3,4-thiadiazole scaffold exhibit notable anticancer properties. For example, studies have shown that derivatives of 1,3,4-thiadiazole can induce apoptosis and inhibit cell proliferation across various cancer cell lines. A specific study reported that a related thiadiazole compound demonstrated an IC50 value of 10.10 µg/mL against cancer cells, indicating promising anticancer activity .
Table 1: Anticancer Activity of Thiadiazole Derivatives
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| Compound A | 10.10 | MCF-7 |
| Compound B | 5.36 | HepG2 |
| Compound C | 2.32 | A549 |
Antimicrobial Activity
The presence of the thiadiazole ring in this compound contributes to its antimicrobial properties. Studies have shown that derivatives of this scaffold exhibit significant antibacterial and antifungal activities. For instance, compounds with halogen substitutions have shown enhanced activity against Gram-positive bacteria .
Table 2: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Activity Type | MIC (µg/mL) | Target Organism |
|---|---|---|---|
| Compound D | Antibacterial | 32.6 | S. aureus |
| Compound E | Antifungal | 24 | C. albicans |
| Compound F | Antimicrobial | 42 | P. aeruginosa |
Other Therapeutic Potentials
In addition to anticancer and antimicrobial activities, this compound has been explored for its neuroprotective effects and potential as an anti-Alzheimer agent due to its ability to inhibit acetylcholinesterase .
Case Study: Structure-Activity Relationship (SAR)
A study focusing on the structure-activity relationship of thiadiazole derivatives revealed that modifications to the thiadiazole ring significantly influence biological activity. For instance, substituting different aryl groups resulted in variations in IC50 values across multiple cancer cell lines . The findings suggest that specific structural modifications can enhance the potency of these compounds.
Research has indicated that the biological activity of thiadiazole compounds may be attributed to their ability to interact with various biological targets. Molecular docking studies suggest that these compounds can bind effectively to enzymes involved in cancer progression and microbial resistance.
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
Key Observations :
- Replacement of the 1,3,4-thiadiazole core with 1,3-thiazole (as in ) reduces molecular weight but may decrease metabolic stability.
- Substituting 4-fluorophenyl with furan () lowers molecular weight and alters electronic properties, enhancing antimicrobial activity.
- Thiazolidin-4-one derivatives () exhibit superior anticancer activity due to the α,β-unsaturated ketone moiety enabling Michael addition with cellular thiols.
Reactivity Trends :
- The thiadiazole-thione tautomerism in the target compound (confirmed by IR absence of νS-H at 2500–2600 cm⁻¹) enhances electrophilicity compared to non-tautomeric analogues .
- Sulfonyl groups in all compounds improve aqueous solubility, with pyrrolidine substituents offering better membrane permeability than benzenesulfonyl groups .
SAR Highlights :
- Electron-withdrawing groups (e.g., -NO₂, -F) on aryl rings enhance bioactivity by increasing electrophilicity.
- Sulfur-containing cores (thiadiazole, thiazole) improve metabolic resistance compared to oxadiazoles .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide, and how do reaction conditions influence yield?
- Methodology :
- Step 1 : Start with a 1,3,4-thiadiazole core, as described in thiadiazole syntheses using POCl₃-mediated cyclization (e.g., POCl₃ at 90°C for 3 hours under reflux) .
- Step 2 : Introduce the 4-fluorophenylacetamide moiety via nucleophilic substitution or thioether formation. Thiol-containing intermediates can react with α-haloacetamides in DMF at 60–80°C .
- Step 3 : Install the pyrrolidin-1-ylsulfonyl group using sulfonylation reagents (e.g., sulfonyl chlorides) in the presence of a base like triethylamine .
- Yield Optimization : Monitor reaction progress via TLC/HPLC. Adjust stoichiometry (e.g., 1.2–1.5 equivalents of sulfonylating agents) and solvent polarity (DMF > DCM) to reduce side products .
Q. How is the structural integrity of this compound validated post-synthesis?
- Analytical Techniques :
- IR Spectroscopy : Confirm carbonyl (C=O, ~1650–1700 cm⁻¹) and sulfonamide (S=O, ~1150–1350 cm⁻¹) groups .
- NMR : Use ¹H/¹³C NMR to verify substitution patterns (e.g., 4-fluorophenyl protons at δ 7.2–7.8 ppm; pyrrolidine methylenes at δ 2.5–3.5 ppm) .
- Mass Spectrometry : ESI-MS or HRMS for molecular ion confirmation (e.g., [M+H]⁺) .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
- In Vitro Screening :
- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, given the sulfonamide’s role in active-site binding .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- SAR Variables :
- Thiadiazole Modifications : Replace the thioether linker with sulfonamide or amine groups to assess solubility/activity trade-offs .
- Fluorophenyl Substitution : Test electron-withdrawing (e.g., -CF₃) vs. electron-donating groups (e.g., -OCH₃) on phenyl rings .
- Pyrrolidine Sulfonamide : Compare with piperazine or morpholine analogs to study steric effects on target binding .
- Experimental Design : Use a fractional factorial design (DoE) to prioritize variables, minimizing the number of experiments .
Q. What strategies resolve contradictions in solubility vs. bioavailability data for this compound?
- Contradiction Analysis :
- Issue : High hydrophobicity (logP > 3) may limit aqueous solubility but enhance membrane permeability.
- Resolution :
- Formulation : Use co-solvents (PEG-400, DMSO) or cyclodextrin inclusion complexes for in vivo studies .
- Prodrug Approach : Introduce ionizable groups (e.g., phosphate esters) transiently to improve solubility .
Q. How can computational methods predict binding modes of this compound with target proteins?
- In Silico Workflow :
- Docking : Use AutoDock Vina or Schrödinger Maestro to model interactions (e.g., sulfonamide H-bonding with kinase ATP-binding pockets) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .
- Pharmacophore Mapping : Align with known inhibitors (e.g., EGFR or COX-2) to identify critical pharmacophoric features .
Q. What are the challenges in scaling up synthesis, and how can they be mitigated?
- Scale-Up Issues :
- Exothermic Reactions : Use flow chemistry for POCl₃-mediated steps to control temperature and safety .
- Purification : Replace column chromatography with recrystallization (e.g., DMSO/water mixtures) for cost-effective large-scale isolation .
Methodological Notes
- Data Validation : Cross-reference spectral data with PubChem entries for analogous compounds (e.g., 4-fluoro-N-[4-(substituted)thiazol-2-yl]benzamides) to confirm reproducibility .
- Contradictory Evidence : Resolve discrepancies in reaction yields by testing solvent/base combinations (e.g., DMF vs. THF; Et₃N vs. K₂CO₃) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
